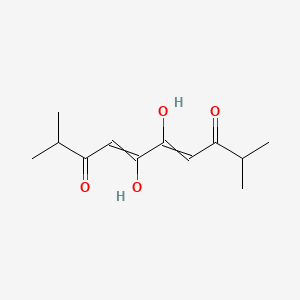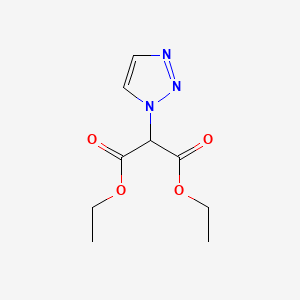![molecular formula C12H14N2S B12530096 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline CAS No. 689251-68-1](/img/structure/B12530096.png)
4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an aniline group attached to the thiazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline typically involves the reaction of 2-ethyl-1,3-thiazole with an appropriate aniline derivativeThe reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Catalysts and optimized reaction conditions are employed to ensure high purity and efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Major products formed from these reactions include various substituted thiazole derivatives, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]aniline
- 2-(4-Methyl-1,3-thiazol-5-yl)ethyl esters
- 2,4-Disubstituted thiazoles
Uniqueness
What sets 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl group on the thiazole ring and the aniline moiety contribute to its distinct reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
689251-68-1 |
|---|---|
Fórmula molecular |
C12H14N2S |
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
4-[(2-ethyl-1,3-thiazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C12H14N2S/c1-2-12-14-11(8-15-12)7-9-3-5-10(13)6-4-9/h3-6,8H,2,7,13H2,1H3 |
Clave InChI |
LNHVPHFXFBHLMR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CS1)CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)

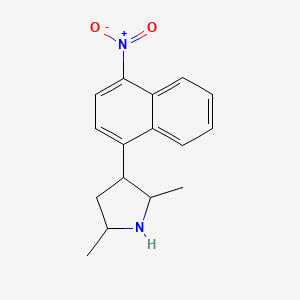
![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12530039.png)
![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)
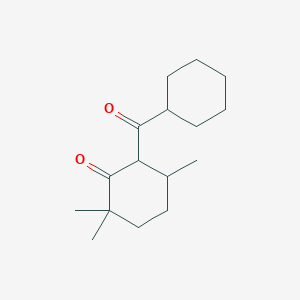
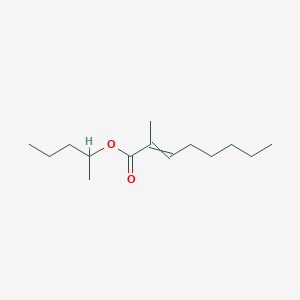


![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)
